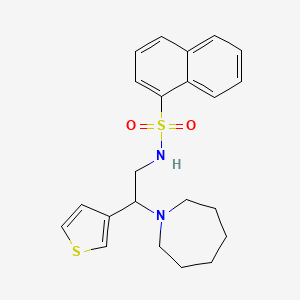
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide is a useful research compound. Its molecular formula is C22H26N2O2S2 and its molecular weight is 414.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide is a sulfonamide compound with potential biological applications, particularly in medicinal chemistry. Its structure combines a naphthalene core with azepane and thiophene moieties, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O2S |
| Molecular Weight | 414.6 g/mol |
| CAS Number | 946305-07-3 |
| Structure | Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit various enzymes by mimicking the structure of p-amino benzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. This inhibition can lead to antimicrobial activity, making it a candidate for developing new antibacterial agents .
Antimicrobial Activity
Research has shown that naphthalene-substituted sulfonamides exhibit significant antimicrobial properties. A study highlighted that compounds with naphthalene moieties are effective against various bacterial strains, suggesting that this compound may also possess similar activities .
Case Study:
In a comparative study, several sulfonamide derivatives were tested for their antibacterial efficacy. The results indicated that compounds with thiophene and azepane groups exhibited enhanced potency against Gram-positive bacteria compared to traditional sulfonamides .
GlyT1 Inhibition
Another notable aspect of this compound is its potential as a GlyT1 (glycine transporter 1) inhibitor. Research indicates that modifications in the structure of sulfonamides can lead to increased potency in inhibiting GlyT1, which is significant in treating neurological disorders . The introduction of the azepane ring in particular has been shown to enhance binding affinity, making it a valuable candidate for further development in this area.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound to various biological targets. These studies demonstrated favorable binding interactions with potential drug targets, indicating its viability as a therapeutic agent.
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| 1AZM | -6.8 to -8.2 |
| Acetazolamide | -5.25 |
The superior binding affinities observed suggest that this compound may be more effective than established drugs like acetazolamide, particularly in targeting carbonic anhydrase .
Propiedades
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]naphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2S2/c25-28(26,22-11-7-9-18-8-3-4-10-20(18)22)23-16-21(19-12-15-27-17-19)24-13-5-1-2-6-14-24/h3-4,7-12,15,17,21,23H,1-2,5-6,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRCYOHSZMZOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














